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Compound Name: Gersizangitide
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Abstract

Gersizangitide, also known as AXT107, is a synthetic 20-amino acid peptide derived from
collagen IV currently under investigation for the treatment of neovascular retinal diseases such
as wet age-related macular degeneration (wet AMD) and diabetic macular edema.[1][2] This
technical guide provides a comprehensive overview of Gersizangitide's peptide sequence, its
dual mechanism of action involving the inhibition of Vascular Endothelial Growth Factor (VEGF)
signaling and the activation of the Tie2 receptor pathway, and detailed experimental protocols.
The information is intended to support researchers and professionals in the field of drug
development.

Peptide Sequence and Physicochemical Properties
Gersizangitide is a 20-mer mimetic peptide with the following amino acid sequence:

Sequence: L-Leucyl-L-Arginyl-L-Arginyl-L-Phenylalanyl-L-Seryl-L-Threonyl-L-Alanyl-L-Prolyl-L-
Phenylalanyl-L-Alanyl-L-Phenylalanyl-L-Isoleucyl-L-a-Aspartyl-L-Isoleucyl-L-Asparaginyl-L-a-
Aspartyl-L-Valyl-L-Isoleucyl-L-Asparaginyl-L-Phenylalaninamide

One-Letter Code: LRRFSTAPFAFIDINDVINF-NH2[1][3]
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Property Value Reference
Molecular Weight 2355.69 g/mol [4]
Molecular Formula C111H167N29028

Source Derived from Collagen IV

CAS Number 2417491-82-6

Mechanism of Action

Gersizangitide exhibits a novel dual mechanism of action that targets two critical pathways in
retinal vascular diseases: it inhibits VEGFR2 signaling and activates the Tie2 pathway. This
dual action is mediated by its binding to integrins avp3 and a5p1.

Inhibition of VEGFR2 Signaling

Gersizangitide binds to integrin av3, which acts as a co-receptor for VEGFR2. This
interaction disrupts the formation of the VEGFR2-3 complex, leading to the suppression of
VEGF-stimulated phosphorylation of VEGFR2. Consequently, downstream signaling pathways
that promote neovascularization and vascular permeability are inhibited. Furthermore,
Gersizangitide has been shown to reduce total VEGFR2 levels by promoting its
internalization, ubiquitination, and subsequent degradation.

Activation of Tie2 Signaling

In addition to its inhibitory role, Gersizangitide also activates the Tie2 receptor. This activation
Is particularly interesting as it can convert Angiopoietin-2 (Ang2), typically a Tie2 antagonist,
into a potent agonist. This leads to increased phosphorylation of Tie2 and its downstream
effector Akt, promoting vascular stability and reducing inflammation.

Quantitative Data
Binding Affinity

The binding affinity of Gersizangitide to its integrin targets has been quantified:
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Target Integrin Dissociation Constant (Kd) Reference
ovp3 1.29 nM
a5p1 2.21 nM

Clinical Trial Dosages

In the DISCOVER Phase 1/2a clinical trial for neovascular age-related macular degeneration
(nAMD), the following doses of Gersizangitide were evaluated:

Dose Level Dosage Number of Patients (n)
Low 125 g 3
Medium 250 pg 3
High 500 ug 9

Experimental Protocols
Western Blot for Tie2 Phosphorylation

This protocol describes the methodology to assess the effect of Gersizangitide on Tie2
phosphorylation in endothelial cells.

Objective: To determine if Gersizangitide treatment leads to an increase in the
phosphorylation of Tie2 and its downstream effector, Akt.

Methodology:
¢ Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECS) are grown to confluency.
e Treatment:

o Cells are pre-treated with 100 uM Gersizangitide (or a DMSO vehicle control) for 90

minutes.
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o Following pre-treatment, cells are stimulated with 10 ng/mL of Tumor Necrosis Factor-a
(TNFa) for varying durations.

e Lysis and Protein Quantification: Cells are lysed, and total protein concentration is
determined using a standard protein assay.

o SDS-PAGE and Western Blotting:

o Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel
electrophoresis.

o Proteins are transferred to a nitrocellulose or PVDF membrane.
e Immunoblotting:
o The membrane is blocked to prevent non-specific antibody binding.

o The membrane is incubated with primary antibodies specific for phospho-Tie2 (pTie2)
(Y992) and phospho-Akt (pAkt) (S473).

o Loading controls such as a-Tubulin or GAPDH are used to ensure equal protein loading.

o The membrane is then incubated with the appropriate horseradish peroxidase (HRP)-
conjugated secondary antibodies.

» Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)
detection system.

o Analysis: The intensity of the pTie2 and pAkt bands is quantified and normalized to the
loading control to determine the relative increase in phosphorylation.

Integrin Binding Assay (Fluorescence Polarization)

This protocol outlines a method to determine the binding affinity (Kd) of Gersizangitide to
purified integrins.

Objective: To quantify the dissociation constant (Kd) of Gersizangitide for integrins avp3 and
a5B1.
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Methodology:

o Peptide Labeling: Gersizangitide is labeled with a fluorescent probe, such as 5-FAM (5-
Carboxyfluorescein).

e Assay Setup:

o A constant concentration of the 5-FAM-labeled Gersizangitide (e.g., 10 nM) is used.

o Varying concentrations of purified integrin av33 or a5(31 are added to the labeled peptide.
 Incubation: The mixture is incubated to allow binding to reach equilibrium.

o Fluorescence Polarization Measurement: The fluorescence polarization of each sample is
measured using a suitable plate reader. The binding of the larger integrin protein to the small
fluorescently labeled peptide causes a decrease in the tumbling rate of the peptide, leading
to an increase in fluorescence polarization.

o Data Analysis:
o The change in anisotropy is plotted against the concentration of the integrin.

o The data is fitted to a ligand-dependent, quadratic equation of anisotropy to determine the
dissociation constant (Kd).

Signaling Pathway Visualizations

The following diagrams illustrate the dual mechanism of action of Gersizangitide.
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Caption: Gersizangitide inhibits VEGFR2 signaling by disrupting the VEGFR2-integrin av33
complex.
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Caption: Gersizangitide potentiates Ang2-mediated Tie2 activation, promoting vascular
stability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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